molecular formula C10H7ClN2OS B13376688 7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one

7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one

Cat. No.: B13376688
M. Wt: 238.69 g/mol
InChI Key: FIBMIUFYLLAFCX-UHFFFAOYSA-N
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Description

7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one is a heterocyclic compound that features a unique structure combining a pyrrole ring fused with a benzothiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with a suitable pyrrole derivative . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions employed.

Scientific Research Applications

7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[3,2-b]pyrrole-1,4-dione: This compound shares a similar pyrrole core but differs in its functional groups and overall structure.

    Dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Another related compound with a different arrangement of the pyrrole and benzothiazine rings.

Uniqueness

7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one is unique due to its specific chloro and benzothiazine functionalities, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H7ClN2OS

Molecular Weight

238.69 g/mol

IUPAC Name

7-chloro-3,3a-dihydro-1H-pyrrolo[3,2-b][1,4]benzothiazin-2-one

InChI

InChI=1S/C10H7ClN2OS/c11-5-1-2-7-6(3-5)12-10-8(15-7)4-9(14)13-10/h1-3,8H,4H2,(H,12,13,14)

InChI Key

FIBMIUFYLLAFCX-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=NC3=C(S2)C=CC(=C3)Cl)NC1=O

Origin of Product

United States

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